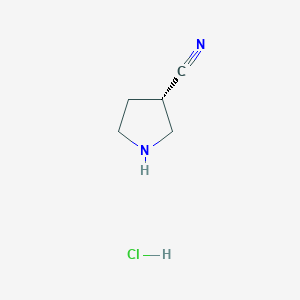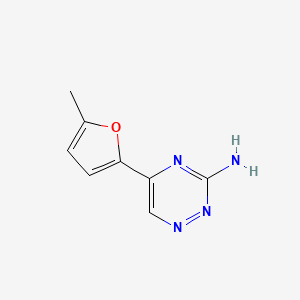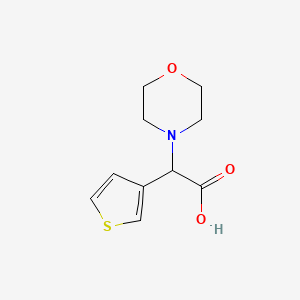
Morpholin-4-YL-thiophen-3-YL-acetic acid
Übersicht
Beschreibung
“Morpholin-4-YL-thiophen-3-YL-acetic acid” is a chemical compound with the molecular formula C10H13NO3S and a molecular weight of 227.28 . It’s used for proteomics research .
Molecular Structure Analysis
The molecular structure of “Morpholin-4-YL-thiophen-3-YL-acetic acid” is represented by the formula C10H13NO3S . The InChI string isInChI=1S/C10H13NO3S/c12-10(13)9(8-1-6-15-7-8)11-2-4-14-5-3-11/h1-5H2,(H,12,13) . Physical And Chemical Properties Analysis
“Morpholin-4-YL-thiophen-3-YL-acetic acid” is a solid compound . Its SMILES string isOC(=O)CN1CCOCC1 .
Wissenschaftliche Forschungsanwendungen
Application 1: Corrosion Inhibition of Mild Steel in Hydrochloric Acid
- Summary of the Application : The compound is used as a corrosion inhibitor for mild steel in hydrochloric acid solution . This is particularly important in industries where mild steel is exposed to harsh acidic environments, such as construction, marine applications, chemical processing, petroleum production, and refining .
- Methods of Application or Experimental Procedures : The inhibition effect of the compound on the corrosion of mild steel in 0.5 M hydrochloric acid solution was investigated by potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) measurements, and surface examination through scanning electron microscope (SEM) technique . The corrosion behavior of mild steel in 0.5 M HCl without and with the inhibitor at various concentrations was studied at the temperature range of 303–333 K .
- Results or Outcomes : The results showed that the compound is an effective corrosion inhibitor and the inhibition efficiency increases with increase in concentration of the inhibitor . Potentiodynamic polarization measurements showed that the compound is a mixed-type inhibitor . EIS plots indicated that the presence of the inhibitor increases the charge transfer resistance of the corrosion process, increasing the inhibition efficiency . Temperature studies revealed that inhibition efficiency increased up to 323 K and beyond which inhibitor efficiency decreased because of desorption of inhibitor .
Application 2: Corrosion Inhibition of Mild Steel in Hydrochloric Acid by 1-[Morpholin-4-yl (thiophen-2-yl)methyl]thiourea
- Summary of the Application : This compound is used as a corrosion inhibitor for mild steel in hydrochloric acid solution . This is particularly important in industries where mild steel is exposed to harsh acidic environments, such as construction, marine applications, chemical processing, petroleum production, and refining .
- Methods of Application or Experimental Procedures : The inhibition effect of the compound on the corrosion of mild steel in 0.5 M hydrochloric acid solution was investigated by potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) measurements, and surface examination through scanning electron microscope (SEM) technique . The corrosion behavior of mild steel in 0.5 M HCl without and with the inhibitor at various concentrations was studied at the temperature range of 303–333 K .
- Results or Outcomes : The results showed that the compound is an effective corrosion inhibitor and the inhibition efficiency increases with increase in concentration of the inhibitor . Potentiodynamic polarization measurements showed that the compound is a mixed-type inhibitor . EIS plots indicated that the presence of the inhibitor increases the charge transfer resistance of the corrosion process, increasing the inhibition efficiency . Temperature studies revealed that inhibition efficiency increased up to 323 K and beyond which inhibitor efficiency decreased because of desorption of inhibitor .
Application 3: Corrosion Inhibition of Mild Steel in Hydrochloric Acid by 1-[Morpholin-4-yl (thiophen-2-yl)methyl]thiourea
- Summary of the Application : This compound is used as a corrosion inhibitor for mild steel in hydrochloric acid solution . This is particularly important in industries where mild steel is exposed to harsh acidic environments, such as construction, marine applications, chemical processing, petroleum production, and refining .
- Methods of Application or Experimental Procedures : The inhibition effect of the compound on the corrosion of mild steel in 0.5 M hydrochloric acid solution was investigated by potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) measurements, and surface examination through scanning electron microscope (SEM) technique . The corrosion behavior of mild steel in 0.5 M HCl without and with the inhibitor at various concentrations was studied at the temperature range of 303–333 K .
- Results or Outcomes : The results showed that the compound is an effective corrosion inhibitor and the inhibition efficiency increases with increase in concentration of the inhibitor . Potentiodynamic polarization measurements showed that the compound is a mixed-type inhibitor . EIS plots indicated that the presence of the inhibitor increases the charge transfer resistance of the corrosion process, increasing the inhibition efficiency . Temperature studies revealed that inhibition efficiency increased up to 323 K and beyond which inhibitor efficiency decreased because of desorption of inhibitor .
Safety And Hazards
Eigenschaften
IUPAC Name |
2-morpholin-4-yl-2-thiophen-3-ylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3S/c12-10(13)9(8-1-6-15-7-8)11-2-4-14-5-3-11/h1,6-7,9H,2-5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXNFVONNFHQFES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(C2=CSC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10656355 | |
| Record name | (Morpholin-4-yl)(thiophen-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10656355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Morpholin-4-YL-thiophen-3-YL-acetic acid | |
CAS RN |
490027-09-3 | |
| Record name | (Morpholin-4-yl)(thiophen-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10656355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



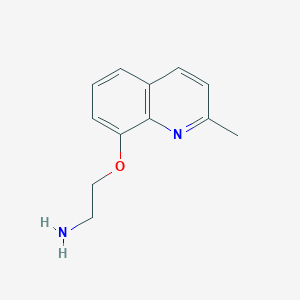
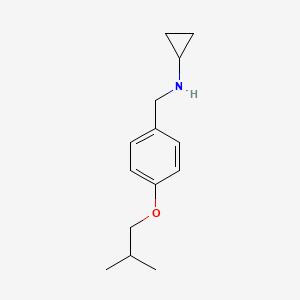
![2-[4-Fluoro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B1452615.png)

![1,3-dioxo-2-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]isoindoline-5-carboxylic acid](/img/structure/B1452617.png)
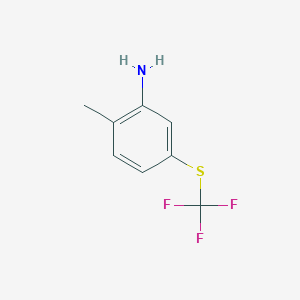
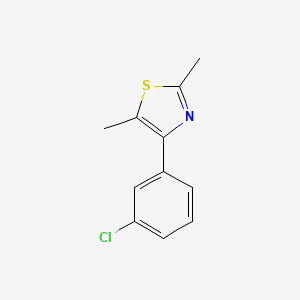
![Potassium tert-butyl N-[2-(trifluoroboranuidyl)ethyl]carbamate](/img/structure/B1452622.png)
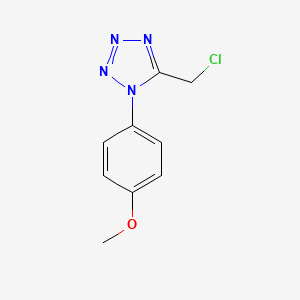
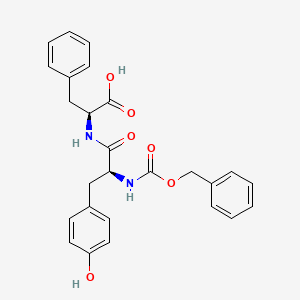
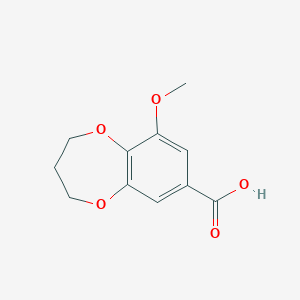
![Ethyl 3-[6-(cyclohexyloxy)pyridin-3-yl)]acrylate](/img/structure/B1452628.png)
